![molecular formula C10H12BrNO2S B1447315 7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799977-78-8](/img/structure/B1447315.png)
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound that contains a seven-membered ring with nitrogen and sulfur atoms.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer activity and interact with targets such as the epidermal growth factor receptor (egfr) .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth of cancer cells .
Result of Action
Similar compounds have shown anticancer activity, suggesting that this compound may also have potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a bromo-substituted ketone under acidic conditions to form the thiazepine ring . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like samarium nitrate .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis techniques, which are advantageous due to their efficiency and reduced number of steps. These methods often utilize multicomponent reactions and recyclization processes to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepine derivatives such as:
- 7-Bromo-1-methyl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one
- Methyl 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-9-carboxylate
Uniqueness
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-4-8-5-9(11)2-3-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOXXKKOXBTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Br)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


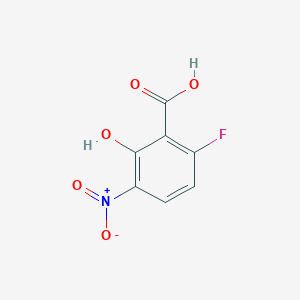
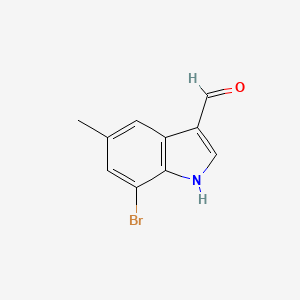
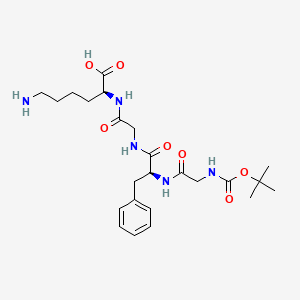
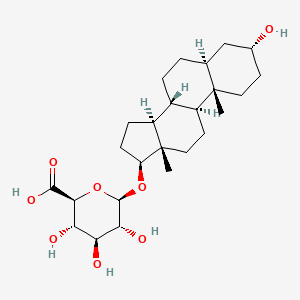

![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)
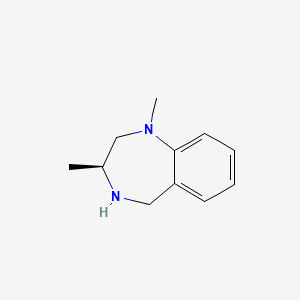
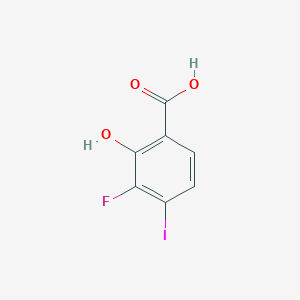
![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)
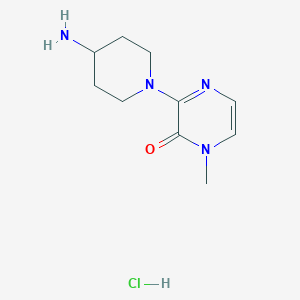
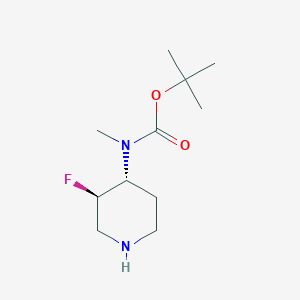
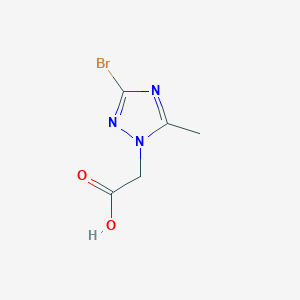
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)
